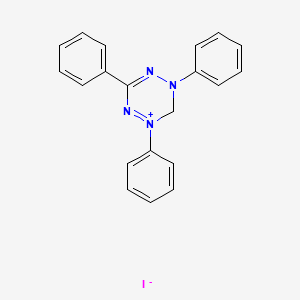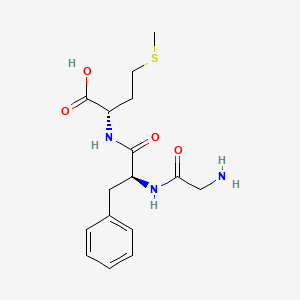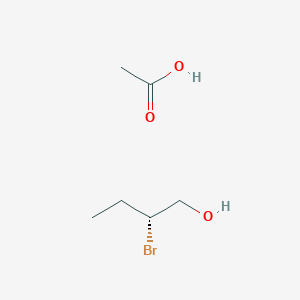
acetic acid;(2R)-2-bromobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(2R)-2-bromobutan-1-ol is a compound that combines the properties of acetic acid and (2R)-2-bromobutan-1-ol. (2R)-2-bromobutan-1-ol is an organic compound that contains a bromine atom and a hydroxyl group attached to a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-2-bromobutan-1-ol can be achieved through several methods. One common method involves the reaction of (2R)-2-bromobutan-1-ol with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of acetic acid involves the oxidation of ethanol, acetaldehyde, or butane and butene . The production of (2R)-2-bromobutan-1-ol can be achieved through the bromination of butan-1-ol using bromine or hydrobromic acid. The combination of these two compounds can be carried out in a controlled environment to produce this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(2R)-2-bromobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in (2R)-2-bromobutan-1-ol can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia .
Major Products
The major products formed from these reactions include butanone, butanol, and various substituted butanols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;(2R)-2-bromobutan-1-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetic acid;(2R)-2-bromobutan-1-ol involves the interaction of its functional groups with specific molecular targets. The acetic acid component can act as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi . The (2R)-2-bromobutan-1-ol component can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;(2R)-2-bromobutan-1-ol include:
Acetic acid: A simple carboxylic acid with various industrial applications.
Butan-1-ol: An alcohol used as a solvent and in the production of other chemicals.
2-Bromobutane: A brominated alkane used in organic synthesis.
Uniqueness
This compound is unique due to the combination of acetic acid and (2R)-2-bromobutan-1-ol, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a versatile compound for scientific research and industrial use.
Propiedades
Número CAS |
70379-73-6 |
|---|---|
Fórmula molecular |
C6H13BrO3 |
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
acetic acid;(2R)-2-bromobutan-1-ol |
InChI |
InChI=1S/C4H9BrO.C2H4O2/c1-2-4(5)3-6;1-2(3)4/h4,6H,2-3H2,1H3;1H3,(H,3,4)/t4-;/m1./s1 |
Clave InChI |
UYPMEQXKGWFRQB-PGMHMLKASA-N |
SMILES isomérico |
CC[C@H](CO)Br.CC(=O)O |
SMILES canónico |
CCC(CO)Br.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


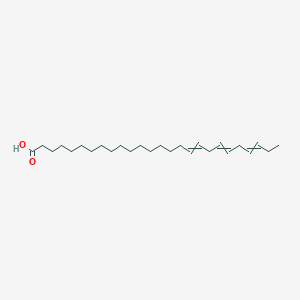
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)

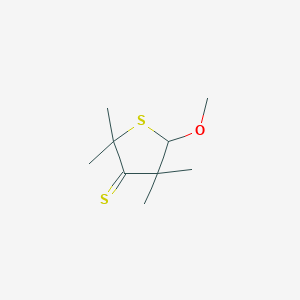

![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
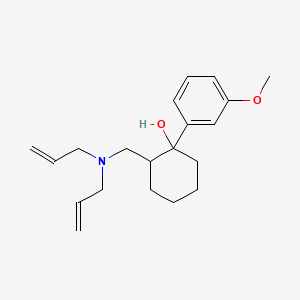
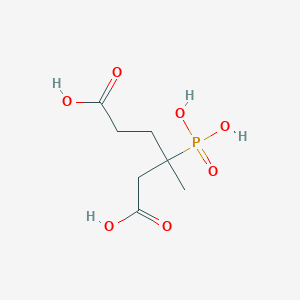
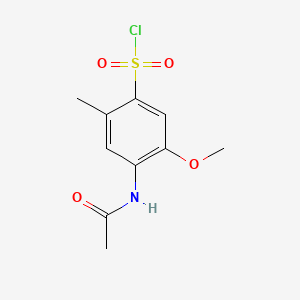
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
